molecular formula C23H17ClN2O3S B4212181 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one

2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one

Cat. No.: B4212181
M. Wt: 436.9 g/mol
InChI Key: AEYSYPMBPGBZMQ-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one is a complex organic compound with a molecular formula of C23H17ClN2O3S and a molecular weight of 436.921 g/mol . This compound is part of the quinazolinone family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one typically involves multiple steps. One common synthetic route includes the reaction of 2-mercapto-3-(3-methoxyphenyl)-4(3H)-quinazolinone with 2-(4-chlorophenyl)-2-oxoethyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cellular processes such as proliferation or inflammation .

Comparison with Similar Compounds

2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one can be compared with other quinazolinone derivatives, such as:

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3S/c1-29-18-6-4-5-17(13-18)26-22(28)19-7-2-3-8-20(19)25-23(26)30-14-21(27)15-9-11-16(24)12-10-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYSYPMBPGBZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one

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